2-(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)-1,3-benzoxazole
Description
2-(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)-1,3-benzoxazole is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to an azetidine ring and a benzoxazole moiety
Properties
IUPAC Name |
2-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O2/c17-16(18,19)14-7-10(5-6-20-14)23-11-8-22(9-11)15-21-12-3-1-2-4-13(12)24-15/h1-7,11H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUZTSCKOAXDCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=CC=CC=C3O2)OC4=CC(=NC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)-1,3-benzoxazole typically involves multiple steps, including the formation of the pyridine ring, the introduction of the trifluoromethyl group, and the construction of the azetidine and benzoxazole rings. Common synthetic routes may involve:
Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.
Construction of the Azetidine Ring: This can be done through cyclization reactions involving appropriate amine precursors.
Formation of the Benzoxazole Ring: This step typically involves the cyclization of o-aminophenol derivatives with carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)-1,3-benzoxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
2-(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)-1,3-benzoxazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The azetidine and benzoxazole rings may contribute to the compound’s binding affinity and specificity for certain enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(Trifluoromethyl)pyridin-4-yl]piperazine
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)
Uniqueness
2-(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)-1,3-benzoxazole is unique due to its combination of structural features, including the trifluoromethyl group, azetidine ring, and benzoxazole moiety. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
